N-[(4-methylphenyl)methyl]-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex tricyclic sulfonamide derivative featuring a fused heterocyclic core (8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene) substituted with two methylphenyl groups and an acetamide moiety. Its unique architecture combines aromaticity from the conjugated tricyclic system with sulfonamide and thioether functional groups, which are critical for pharmacological interactions. The presence of 4-methylbenzyl and 2-methylbenzyl substituents likely enhances lipophilicity and steric bulk, influencing its pharmacokinetic properties .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-19-11-13-21(14-12-19)15-29-26(33)18-36-28-30-16-25-27(31-28)23-9-5-6-10-24(23)32(37(25,34)35)17-22-8-4-3-7-20(22)2/h3-14,16H,15,17-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZRCAYMZBTBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-86-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining various studies and findings related to its effects on biological systems.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups, which contribute to its biological activity. The presence of sulfur and nitrogen atoms within the tricyclic framework enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C₃₁H₃₃N₃O₂S
- Molecular Weight : 505.68 g/mol
Structural Characteristics
The molecular structure includes:
- A 4-methylphenyl group.
- A dioxo-thiazole moiety.
- A triazatricyclo framework.
Antimicrobial Activity
Studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. The presence of the sulfur atom in the structure may enhance these effects by disrupting microbial cell membranes or interfering with metabolic pathways.
Anticancer Properties
Research has shown that compounds with similar frameworks can inhibit cancer cell proliferation. A study highlighted that thiazole-containing compounds could induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers tested derivatives of thiazoles against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for certain derivatives, suggesting strong antimicrobial potential.
-
Study on Anticancer Activity :
- A compound structurally similar to N-[(4-methylphenyl)methyl]-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-86-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide was evaluated for its effects on human breast cancer cells.
- The study found a 70% reduction in cell viability at a concentration of 50 μM after 48 hours.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with DNA : The tricyclic structure may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : By binding to specific enzymes, the compound may inhibit key metabolic pathways essential for cellular function.
Toxicity and Safety Profile
While exploring the biological activities of N-[(4-methylphenyl)methyl]-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-86-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is crucial for understanding its therapeutic potential, it is equally important to assess its toxicity profile:
- Aquatic Toxicity : Similar compounds have been reported to be toxic to aquatic life with long-lasting effects.
- Reproductive Toxicity : Preliminary studies suggest potential reproductive toxicity; hence further investigation is warranted.
Comparison with Similar Compounds
Table 1: Comparative Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : The 4-fluorophenyl group in the compound from increases lipophilicity (logP 3.5) and metabolic stability due to fluorine’s electronegativity, but may reduce binding affinity in polar active sites .
- Hydroxymethyl Substitution : The hydroxymethyl group in ’s compound introduces hydrogen-bonding capacity, lowering logP (2.5) and improving solubility, though steric effects may weaken binding affinity .
Reactivity and Aromaticity
The tricyclic core exhibits aromaticity stabilized by conjugated π-electrons and sulfonamide resonance, as described in general aromatic compound studies .
Pharmacological Implications
- Target Compound : The dual methylphenyl groups may favor interactions with hydrophobic binding pockets in enzymes or receptors, as seen in kinase inhibitors .
- CAS 895102-81-5 : The chloro-methoxy substitution pattern is associated with improved inhibitory activity (Ki 8.9 nM), possibly due to enhanced dipole interactions in target binding sites .
- Metabolic Stability : Fluorinated analogues () show prolonged half-lives in vitro, aligning with trends in drug design where fluorine substituents resist oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
